N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHASISKMNBIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" IUPAC name and structure
An In-Depth Technical Guide to N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, including its IUPAC name and structure. A plausible synthetic pathway is proposed with a step-by-step experimental protocol, grounded in established chemical principles for the formation of analogous structures. Furthermore, this document outlines the expected analytical and spectroscopic characteristics for the validation of the compound's identity and purity. The guide also explores potential therapeutic applications and mechanisms of action, drawing on the known biological activities of related thiophene and 1,2,4-triazole derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical Identity and Structure
The molecule is composed of a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring via an amide bond.
-
Systematic IUPAC Name: N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
-
Molecular Formula: C₇H₅N₅OS
-
Molecular Weight: 207.21 g/mol
Molecular Structure
The chemical structure consists of a five-membered thiophene ring with a carboxamide group at the 2-position. The nitrogen atom of the amide is bonded to the N4 position of a 4H-1,2,4-triazole ring.
Caption: 2D structure of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide.
Proposed Synthesis
A plausible and efficient synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide can be achieved through the coupling of thiophene-2-carbonyl chloride with 4-amino-4H-1,2,4-triazole. This method is a standard procedure for amide bond formation.
Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Thiophene-2-carbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude thiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
-
In a separate flask, dissolve 4-amino-4H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the freshly prepared thiophene-2-carbonyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final compound.
Analytical and Spectroscopic Characterization
The structural confirmation of the synthesized N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide would rely on a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the triazole protons (a singlet for the two equivalent C-H protons), thiophene protons (three distinct signals in the aromatic region), and the amide N-H proton (a broad singlet).[1][2] |
| ¹³C NMR | Resonances for the carbonyl carbon, and the carbons of the thiophene and triazole rings.[1][2] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the triazole ring.[3] |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Potential Applications and Mechanism of Action
While the specific biological activity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is not yet reported, its structural motifs, the 1,2,4-triazole and thiophene rings, are prevalent in a wide range of biologically active compounds.[2][4][5]
Rationale for Potential Bioactivity
-
1,2,4-Triazole Core: This heterocycle is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[2][5] Its nitrogen atoms are crucial for coordinating with metallic cofactors in enzymes or participating in hydrogen bonding with biological targets.
-
Thiophene Moiety: Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4] The thiophene ring can act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.
Potential Therapeutic Targets
Based on the activities of related compounds, N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide could be investigated for the following activities:
-
Antimicrobial and Antifungal Activity: Many thiophene-linked 1,2,4-triazoles have shown promising activity against various bacterial and fungal strains.[2]
-
Anticancer Activity: The combination of these two rings has been explored in the design of novel anticancer agents, potentially acting as kinase inhibitors or antimitotic agents.[2][4]
-
Anticonvulsant Activity: Derivatives of 4-amino-4H-1,2,4-triazole have been synthesized and evaluated for their anticonvulsant properties.[6]
Postulated Mechanism of Action
A potential mechanism of action could involve the inhibition of key enzymes through the coordination of the triazole nitrogen atoms with active site metal ions or through hydrogen bonding and hydrophobic interactions within the enzyme's binding pocket.
Caption: Postulated mechanism of action and potential therapeutic outcomes.
Conclusion
N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The anticipated biological activities, based on the rich pharmacology of its constituent heterocycles, warrant further investigation into its potential as an antimicrobial, anticancer, or anticonvulsant agent. Future studies should focus on the synthesis and in vitro screening of this compound to validate these hypotheses.
References
- PubChem. N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl] - PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5312129.
-
AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. 2022. Available at: [Link].
-
MDPI. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. 2024. Available at: [Link].
-
MolPort. 5-propyl-N-(4H-1,2,4-triazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. Available at: [Link].
-
International Journal of Pharmaceutical and Life Sciences. Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Available at: [Link].
-
PMC. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. 2024. Available at: [Link].
-
An-Najah Staff. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. 2022. Available at: [Link].
-
Journal of Population Therapeutics and Clinical Pharmacology. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available at: [Link].
-
PubChem. 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide. Available at: [Link].
-
PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link].
-
SciSpace. Synthesis and spectral characteristics of N-(1-([1][7][8]triazolo[3,4-b][2][7][8]thiadiazol-6-ylamino). Available at: [Link].
-
Hacettepe University Journal of the Faculty of Pharmacy. Prospects For the Search For New Biologically Active Compounds Among the Derivatives of the Heterocyclic System of 1,2,4-Triazol. Available at: [Link].
-
PMC. Theoretical insights into the optoelectronic and charge-transfer characteristics of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid. Available at: [Link].
-
SpringerLink. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. 2023. Available at: [Link].
-
Proceedings of the YSU. Chemistry SYNTHESIS OF NEW DERIVATIVES OF 1,2,4-TRIAZOLES Introduction. It is known that the majority of medicinal drugs contain. Available at: [Link].
-
ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. 2021. Available at: [Link].
-
MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. 2025. Available at: [Link].
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide | C32H29F3N4O4S2 | CID 5312129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-propyl-N-(4H-1,2,4-triazol-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | Molport-019-894-356 | Novel [molport.com]
Biological Activity of 1,2,4-Triazole Containing Compounds: A Technical Guide
Executive Summary
The 1,2,4-triazole ring (
This guide provides a technical deep-dive into the biological mechanisms, structure-activity relationships (SAR), and validation protocols for 1,2,4-triazole derivatives.[1][2] It moves beyond basic descriptions to explore the causal molecular interactions that drive potency and selectivity.
Part 1: The Pharmacophore & Structural Dynamics
Chemical Properties and Bioisosterism
The 1,2,4-triazole ring exists in tautomeric equilibrium, predominantly favoring the 1H-form over the 4H-form in solution.[3] Its utility stems from its ability to mimic amide and ester bonds (bioisosterism) while offering superior resistance to metabolic hydrolysis.
-
H-Bonding: The Nitrogen at position 2 (N2) and position 4 (N4) act as hydrogen bond acceptors, while N1 (in the 1H-tautomer) acts as a donor.
-
Coordination Chemistry: The N4 nitrogen is a potent ligand for metalloenzymes, a feature central to its antifungal mechanism (heme iron coordination).
Structure-Activity Relationship (SAR) Matrix
The biological profile is dictated by substitutions at the C3, C5, and N1 positions.
| Position | Substitution Type | Biological Impact | Causality |
| N1 | Alkyl/Aryl chains | Pharmacokinetic Modulation | Increases lipophilicity (LogP), enhancing membrane permeability and bioavailability. |
| C3 | Heterocyclic/Aryl | Target Affinity | Establishes |
| C5 | Thiol/Amine groups | Functional Reactivity | Thiol groups (–SH) often enhance antimicrobial activity but may introduce oxidation liability; used in Schiff base hybrids. |
Part 2: Antifungal Activity – The Gold Standard
The most established application of 1,2,4-triazoles is the inhibition of fungal ergosterol biosynthesis.[1][2] This mechanism is the foundation of the "azole" drug class.
Mechanism of Action: CYP51 Inhibition
Triazoles target Lanosterol 14
-
Binding: The N4 atom of the triazole ring coordinates axially with the heme iron (
) in the CYP51 active site. -
Blockade: This coordination prevents the binding of the natural substrate (lanosterol) and oxygen activation.
-
Result: Accumulation of toxic 14
-methylsterols and depletion of ergosterol, leading to membrane stress and fungal cell death.
Visualization: CYP51 Inhibition Pathway
Figure 1: Mechanism of action for 1,2,4-triazole antifungals. The drug blocks the conversion of Lanosterol to Ergosterol by binding the CYP51 heme iron.[2]
Part 3: Emerging Oncology Applications
Recent research (2022-2025) has expanded the triazole utility into oncology, specifically through hybridization strategies (e.g., Indole-Triazole hybrids).[7]
Tubulin Polymerization Inhibition
Certain 1,2,4-triazole derivatives bind to the colchicine-binding site of tubulin.[7][8]
-
Mechanism: They disrupt the dynamic equilibrium of microtubule assembly.[8]
-
Effect: Induces cell cycle arrest at the G2/M phase, leading to apoptosis.[7][9]
-
Key Hybrid: Indole-based 1,2,4-triazoles have shown
values in the nanomolar range against HeLa and MCF-7 cell lines.[7]
Kinase Inhibition
Triazoles act as ATP-competitive inhibitors for kinases such as EGFR and VEGFR-2 . The nitrogen atoms in the ring mimic the adenine moiety of ATP, allowing for hydrogen bonding with the hinge region of the kinase.
Part 4: Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for 1,2,4-triazole research.
Synthesis: The Pellizzari Reaction (Modified)
While "Click" chemistry is used for 1,2,3-triazoles, the Pellizzari reaction is the classical route for 1,2,4-triazoles.
Objective: Synthesis of 3,5-disubstituted-1,2,4-triazole. Reaction: Condensation of an amide with a hydrazide.[10][11][12][13]
Step-by-Step Protocol:
-
Reagents: Mix equimolar amounts of Benzamide (10 mmol) and Benzoyl Hydrazide (10 mmol).
-
Conditions: Heat the mixture (neat or in high-boiling solvent like ethylene glycol) to 140–160°C for 4–6 hours. Note: Microwave irradiation (150°C, 20 min) significantly improves yield and purity.
-
Work-up: Cool to room temperature. Triturate the solid residue with cold ethanol.
-
Purification: Recrystallize from ethanol/water (8:2).
-
Validation: Confirm structure via
-NMR (look for absence of -NHNH2 protons) and Mass Spectrometry.
Visualization: Synthetic Workflow
Figure 2: The Pellizzari reaction pathway for synthesizing 1,2,4-triazole scaffolds.
Biological Assay: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.
-
Preparation: Dissolve triazole compound in DMSO (stock 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium in a 96-well plate.
-
Inoculation: Add
of fungal suspension ( CFU/mL) to each well. -
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Visual score or spectrophotometric reading (
). The MIC is the lowest concentration showing 100% growth inhibition compared to control.
References
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. National Institutes of Health (PMC). [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link][14]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. isres.org [isres.org]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
Introduction: Rationale for Investigation
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] A promising strategy in medicinal chemistry involves the hybridization of known bioactive scaffolds to create new chemical entities with potentially enhanced or novel mechanisms of action. The compound N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents such a hybrid, integrating two pharmacologically significant moieties:
-
1,2,4-Triazole: This heterocyclic ring is the core component of numerous antifungal drugs, including fluconazole and itraconazole.[2] The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] Disruption of this pathway compromises membrane integrity, leading to fungal cell death or growth inhibition.[4]
-
Thiophene-2-carboxamide: Thiophene-based structures are recognized as "privileged pharmacophores" in medicinal chemistry, appearing in a wide array of approved drugs.[5] Thiophene carboxamide derivatives, in particular, have demonstrated a broad spectrum of biological activities, including significant antibacterial efficacy against both Gram-positive and Gram-negative pathogens.[6][7]
The conjugation of these two scaffolds in N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide presents a compelling candidate for antimicrobial investigation. This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate its antimicrobial spectrum and potency, adhering to internationally recognized standards. We will progress from initial qualitative screening to rigorous quantitative assessment, ensuring the generation of reliable and reproducible data crucial for drug development.
Part 1: Foundational Workflow for Antimicrobial Profiling
The evaluation of a novel compound requires a structured, multi-step approach. This workflow ensures an efficient use of resources by starting with broad screening methods before committing to more intensive quantitative assays. The primary objective is to first determine if the compound exhibits any antimicrobial activity and then to precisely quantify its potency.
Figure 2. Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB). For fungi, RPMI-1640 medium is standard. [8]* Plates: Sterile 96-well, U-bottom microtiter plates.
-
Test Compound & Controls: As described in Protocol 2.1.
-
Inoculum: Prepared and standardized to 0.5 McFarland, then diluted to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL. [9] Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Prepare a solution of the test compound in MHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentrations across wells 1-10.
-
Control Wells:
-
Well 11: Positive (Growth) Control. Contains 100 µL of MHB and will be inoculated.
-
Well 12: Negative (Sterility) Control. Contains 200 µL of MHB only and will not be inoculated.
-
-
Inoculation: Prepare the standardized inoculum as described in Protocol 2.1. Perform a further dilution (typically 1:100) in MHB to achieve a working suspension of ~1 x 10⁶ CFU/mL. Add 100 µL of this working suspension to wells 1 through 11. The final volume in each well is now 200 µL, and the final inoculum density is ~5 x 10⁵ CFU/mL. The compound concentrations have also been diluted by half to their final test concentrations.
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the test compound in which there is no visible growth (i.e., the first clear well). [10]The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
Part 4: Determining Cidal vs. Static Activity: The MBC/MFC Assay
The MIC value reveals the concentration that inhibits growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. [11]The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test is a crucial follow-up to determine the lowest concentration that results in microbial death. [12][13]
Protocol 4.1: MBC/MFC Determination
Figure 3. Workflow for MBC/MFC Determination post-MIC.
Procedure:
-
Selection of Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 100 µL) from each of these wells onto a separate, appropriately labeled antibiotic-free agar plate (e.g., MHA). [14]3. Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is clearly visible on a plate subcultured from the growth control well.
-
MBC/MFC Determination: After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC (or MFC) is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in the number of CFUs compared to the initial inoculum count. [12][15]
Part 5: Data Interpretation and Trustworthiness
Quality Control (QC): For all assays, it is imperative to run QC strains for which acceptable performance ranges have been established by bodies like CLSI. [8][16]For example, when testing E. coli ATCC 25922, the MIC for a control antibiotic like ampicillin should fall within its published acceptable range. This validates the test system, including the media, inoculum, and incubation conditions. [17] Interpreting MIC vs. MBC: The relationship between the MBC and MIC is a key indicator of the compound's mode of action.
-
Bactericidal/Fungicidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4). [11][14]* Bacteriostatic/Fungistatic: If the MBC is greater than four times the MIC (MBC/MIC > 4). [14] Data Summary Table:
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Record Value | Record Value | Calculate | e.g., Bactericidal |
| E. coli ATCC 25922 | Record Value | Record Value | Calculate | e.g., Bacteriostatic |
| C. albicans ATCC 90028 | Record Value | Record Value | Calculate | e.g., Fungicidal |
Conclusion
This document outlines a standardized, robust, and scientifically-grounded approach to characterizing the antimicrobial properties of the novel compound N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide. By following this workflow—from broad qualitative screening to precise quantitative determination of MIC and MBC/MFC values—researchers can generate high-quality, reproducible data. This information is fundamental for establishing a comprehensive antimicrobial profile, guiding further structure-activity relationship (SAR) studies, and ultimately determining the therapeutic potential of this promising hybrid molecule in the fight against infectious diseases.
References
-
Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.). EBSCO. Retrieved February 23, 2026, from [Link]
-
Sharma, D., et al. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mechanisms of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (2017). Symbiosis. Available at: [Link]
-
Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. Retrieved February 23, 2026, from [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved February 23, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved February 23, 2026, from [Link]
-
Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. MDPI. Available at: [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]
-
Al-Abdullah, N. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Hafez, H. N., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. Available at: [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 23, 2026, from [Link]
-
EUCAST Disk Diffusion Guide v6.0. (2019). Scribd. Available at: [Link]
-
EUCAST disk diffusion method. (2024). Slideshare. Available at: [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Inter-American Institute for Cooperation on Agriculture. Retrieved February 23, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. Available at: [Link]
-
The EUCAST disk diffusion method for anaerobic bacteria. (2025). NAK Deutschland. Available at: [Link]
-
CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). Clinical and Laboratory Standards Institute. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
-
Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved February 23, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. Available at: [Link]
-
Versatile thiophene 2-carboxamide derivatives. (2023). ResearchGate. Available at: [Link]
-
Onkol, T., et al. (2012). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]
-
Roman, G. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, D. A. (2017). Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Der Pharma Chemica. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Regulatory Mechanisms in Biosystems. Available at: [Link]
-
M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. (2017). Clinical and Laboratory Standards Institute. Available at: [Link]
-
Wang, B. L., et al. (2018). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety. Archiv der Pharmazie. Available at: [Link]
-
Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2012). Der Pharma Chemica. Available at: [Link]
-
Hafez, H. N., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (2025). ACS Omega. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2019). KTU AVES. Available at: [Link]
Sources
- 1. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. ovid.com [ovid.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
Application Note: Enzyme Inhibition Profiling of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
This Application Note is designed for researchers investigating N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide as a bioactive scaffold. Based on the structural pharmacophores (thiophene ring fused with a triazole moiety via an amide linker), this compound is classified as a privileged structure with high potential for inhibiting metalloenzymes (e.g., Urease, Alpha-Glucosidase) and serine hydrolases (e.g., Acetylcholinesterase).
The following guide provides a standardized protocol for profiling this compound against Alpha-Glucosidase (metabolic target) and Acetylcholinesterase (neurological target), reflecting the most relevant literature on this chemical class.
Compound ID: N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide Class: Thiophene-Triazole Hybrid Primary Applications: Metabolic Regulation (Diabetes), Neuroprotection (Alzheimer's), Antimicrobial Screening. Document Type: Technical Protocol & Screening Guide
Introduction & Pharmacological Rationale[1][2][3][4][5][6]
N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a hybrid pharmacophore combining the lipophilic, electron-rich thiophene ring with the polar, hydrogen-bond-donating 1,2,4-triazole core.
Structural Mechanism of Action
-
Thiophene Moiety: Acts as a bioisostere for phenyl rings but with higher electron density, facilitating hydrophobic interactions (π-π stacking) within enzyme active sites (e.g., the peripheral anionic site of AChE).
-
Carboxamide Linker (-CONH-): Provides essential hydrogen bond donor/acceptor points, often anchoring the molecule to amino acid residues (e.g., Serine, Histidine) in the catalytic triad.
-
1,2,4-Triazole Ring: A key pharmacophore for coordinating with metal ions (e.g., Zn²⁺ in Carbonic Anhydrase or Ni²⁺ in Urease) and forming dipole-dipole interactions in the active site gorge of hydrolases.
Target Potential
Literature on analogous thiophene-triazole hybrids identifies two primary enzyme families for screening:
-
Alpha-Glucosidase: Inhibition controls post-prandial hyperglycemia (Type 2 Diabetes management).
-
Acetylcholinesterase (AChE): Inhibition increases acetylcholine levels, a standard therapeutic strategy for Alzheimer's disease.
Material Preparation
Solubility & Stock Solutions
The compound is moderately lipophilic. Proper solubilization is critical to prevent precipitation during aqueous enzyme assays.
-
Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade (>99.9%).
-
Stock Concentration: Prepare a 10 mM master stock.
-
Calculation: MW ≈ 194.21 g/mol . Dissolve 1.94 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute with assay buffer immediately prior to use. Ensure final DMSO concentration in the assay well is < 2% (v/v) to avoid denaturing the enzyme.
Protocol A: Alpha-Glucosidase Inhibition Assay
Objective: Determine the IC₅₀ value of the compound against
Reagents
-
Enzyme:
-Glucosidase (Sigma-Aldrich, Type I, lyophilized powder). -
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG). -
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Experimental Workflow
-
Enzyme Prep: Dissolve 1 mg
-glucosidase in 100 mL phosphate buffer (0.1 U/mL). Keep on ice. -
Substrate Prep: Prepare 10 mM pNPG in phosphate buffer.
-
Plate Setup (96-well plate):
| Component | Test Well (µL) | Blank Well (µL) | Control Well (µL) |
| Phosphate Buffer | 20 | 40 | 20 |
| Compound (Various Conc.) | 20 | 20 | - |
| DMSO (Vehicle) | - | - | 20 |
| Enzyme Solution | 40 | - | 40 |
| Incubation 1 | 10 min @ 37°C | 10 min @ 37°C | 10 min @ 37°C |
| pNPG Substrate | 20 | 20 | 20 |
| Incubation 2 | 20 min @ 37°C | 20 min @ 37°C | 20 min @ 37°C |
| Stop Solution (0.1M Na₂CO₃) | 100 | 100 | 100 |
-
Detection: Measure Absorbance at 405 nm (release of p-nitrophenol).
Data Analysis
Calculate % Inhibition using the formula:
-
IC₅₀ Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).
Protocol B: Acetylcholinesterase (AChE) Inhibition Assay
Objective: Evaluate neuroprotective potential via the Ellman Method.
Reagents
-
Enzyme: AChE (from Electrophorus electricus).
-
Substrate: Acetylthiocholine Iodide (ATChI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 100 mM Phosphate Buffer (pH 8.0).
-
Control: Galantamine or Donepezil.
Experimental Workflow
-
Pre-Incubation:
-
Mix 140 µL Buffer + 20 µL Enzyme Solution + 20 µL Test Compound.
-
Incubate for 15 minutes at 25°C.
-
-
Reaction Initiation:
-
Add 10 µL DTNB (10 mM).
-
Add 10 µL ATChI (15 mM).
-
-
Kinetic Measurement:
-
Immediately read Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the velocity (
) of the reaction (slope of Abs vs. Time).
-
Visualization: Ellman's Assay Logic
Caption: Schematic of the Ellman Assay. The inhibitor blocks AChE, preventing the formation of Thiocholine, thereby reducing the yellow colorimetric signal.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | Compound insolubility in aqueous buffer. | Reduce final concentration. Ensure DMSO < 2%. Add 0.01% Triton X-100 to buffer. |
| High Background Signal | Compound absorbs at detection wavelength. | Run a "Compound Blank" (Buffer + Compound + No Enzyme) and subtract this value. |
| No Inhibition Observed | Enzyme concentration too high. | Titrate enzyme to ensure linear velocity; use minimal effective concentration. |
| Non-Linear Kinetics | Substrate depletion or product inhibition. | Measure initial velocity ( |
References
-
Structure-Activity Relationships of Triazole Derivatives: Zhou, C. H., & Wang, Y. (2012). Recent researches in triazole compounds as medicinal drugs.[1][3][4][5][2] Current Medicinal Chemistry.
-
Thiophene-Triazole Hybrids as Enzyme Inhibitors: Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
-
Ellman's Assay Protocol: Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
Alpha-Glucosidase Inhibition by Triazoles: Taha, M., et al. (2016).[1] Synthesis of novel 1,2,4-triazole derivatives as potent α-glucosidase inhibitors.[1] Bioorganic Chemistry.
Sources
"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" for high-throughput screening
Application Note: High-Throughput Screening (HTS) of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide Scaffolds
Executive Summary
N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a critical chemical scaffold in modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. Chemically, it features a thiophene ring linked via a carboxamide bond to the N-4 position of a 1,2,4-triazole. This specific connectivity creates a "hydrazide-like" motif (
While this scaffold offers unique hydrogen-bonding vectors for targets such as Kinases (e.g., CDK2) , GABA-A receptors , and DNA Gyrase , it presents specific challenges in HTS. These include solubility limits, potential metal chelation, and "frequent hitter" behavior if not properly triaged.
This guide provides a standardized protocol for managing, screening, and validating this compound class, ensuring data integrity and minimizing false positives.
Chemical Properties & Compound Management
Successful HTS begins with the integrity of the input library. This scaffold requires specific handling to prevent precipitation and degradation.
Physicochemical Profile
| Property | Value / Characteristic | Impact on HTS |
| Molecular Weight | ~194.2 Da | Fragment-like; suitable for high-concentration screening. |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; generally soluble in DMSO. |
| Solubility (DMSO) | High (>50 mM) | Excellent for acoustic dispensing stocks. |
| Solubility (Aqueous) | Low (<100 µM) | Critical Risk: Precipitation in assay buffer if >1% DMSO. |
| UV Absorbance | Thiophene ring absorbs UV; may interfere with | |
| Stability | Amide/Hydrazide linkage | Stable at pH 7.4; avoid strong acids/bases which may hydrolyze the amide. |
Stock Preparation Protocol
Objective: Create a stable 10 mM stock solution for acoustic dispensing.
-
Weighing: Weigh 1.94 mg of solid compound into a chemically resistant glass vial (amber).
-
Dissolution: Add 1.0 mL of anhydrous DMSO (99.9%, molecular biology grade).
-
Note: Avoid hydrated DMSO; water uptake can accelerate hydrolysis over long-term storage.
-
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.
-
QC Check: Inspect visually for clarity. Centrifuge at 1,000 x g for 1 minute to pellet any insoluble impurities.
-
Storage: Store at -20°C in varying aliquots to minimize freeze-thaw cycles.
HTS Assay Protocol: Kinase Inhibition (Case Study)
This protocol uses CDK2/CyclinE as a representative target, utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This scaffold is often screened against ATP-binding sites.
Experimental Workflow Diagram
Figure 1: Standard HTS workflow for kinase screening using acoustic dispensing to minimize DMSO carryover.
Step-by-Step Procedure
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Enzyme: Recombinant CDK2/CyclinE (0.5 nM final).
-
Substrate: Biotinylated peptide substrate (100 nM final).
-
ATP:
concentration (e.g., 50 µM).
Steps:
-
Compound Spotting: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 10 nL of compound stock (10 mM) into a 384-well low-volume white plate.
-
Final Concentration: 10 µM (assuming 10 µL assay volume).
-
Controls: Spot 10 nL pure DMSO into Columns 1 and 2 (High Control/Min Inhibition) and 10 nL of Staurosporine (1 mM) into Columns 23 and 24 (Low Control/Max Inhibition).
-
-
Enzyme Addition: Dispense 5 µL of Enzyme Solution (2x concentration) into the plate.
-
Critical: Centrifuge plate at 1,000 rpm for 30s to ensure compound-enzyme contact.
-
Pre-incubation: Incubate for 15 minutes at RT. This allows the scaffold to bind the active site before competition with ATP begins.
-
-
Reaction Initiation: Dispense 5 µL of Substrate/ATP Mix (2x concentration).
-
Incubation: Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).
-
Detection: Add 10 µL of Stop/Detection Buffer (containing EDTA to stop the kinase reaction and Eu-labeled antibody + APC-labeled streptavidin).
-
Readout: Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm) after 1 hour equilibration.
Hit Triage & Validation (The "Self-Validating" System)
The N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide scaffold contains a donor-acceptor motif that can lead to specific false-positive mechanisms.
Mechanism of Interference
-
Metal Chelation: The
motif can chelate Mg²⁺ ions in the kinase buffer, inhibiting the enzyme by starving it of its cofactor rather than binding the active site. -
Redox Cycling: While less common than in catechols, thiophene derivatives can sometimes undergo oxidative metabolism or redox cycling in DTT-free buffers.
-
Aggregation: At >10 µM, hydrophobic fragments may form colloidal aggregates that sequester the enzyme.
Triage Logic Diagram
Figure 2: Logic gate for validating hits from this scaffold class. Note the specific check for Metal Chelation (SaturateMg) required for this specific chemical structure.
Validation Protocols
A. The "Detergent Shift" (Aggregation Check)
-
Rationale: Colloidal aggregates are disrupted by non-ionic detergents.
-
Protocol: Re-run the IC50 assay with 0.05% Triton X-100 (instead of 0.01% Brij-35).
-
Result: If IC50 increases significantly (e.g., from 1 µM to >50 µM), the compound is a false-positive aggregator.
B. The "Magnesium Shift" (Chelation Check)
-
Rationale: If the compound inhibits by binding Mg²⁺, adding excess Mg²⁺ will outcompete the compound.
-
Protocol: Re-run IC50 with 50 mM MgCl₂ (vs standard 10 mM).
-
Result: A right-shift in the IC50 curve indicates the compound is acting as a metal chelator, not a protein binder.
Data Analysis & SAR Implications
When analyzing HTS data for this scaffold, look for specific structure-activity relationships (SAR) to confirm genuine binding:
-
Thiophene Substitution: The thiophene ring is often the "head group" fitting into a hydrophobic pocket. Substitution at the 5-position (e.g., with Bromine or Methyl) should modulate potency. If all thiophene analogs have identical IC50s, suspect non-specific binding.
-
Triazole Vector: The 1,2,4-triazole ring provides H-bond acceptors. Methylation of the triazole carbons often destroys potency if the ring is involved in key water-mediated bridges.
Summary Table: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Precipitation in well | Low aqueous solubility | Reduce final concentration to <10 µM; Ensure DMSO <1%. |
| Steep Hill Slope (>2.0) | Aggregation | Perform Detergent Shift assay (Protocol 4.3.A). |
| High Background Fluorescence | Compound Autofluorescence | Check signal in "No Enzyme" controls. Use Red-shifted dyes (e.g., Alexa647). |
| Potency loss with high Mg²⁺ | Metal Chelation | Flag as potential chelator; likely not a developable hit. |
References
-
Structural Insights: Al-Wahaibi, L.H., et al. (2024).[1] "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial Profiles." Molecules, 29(16). Link
-
Scaffold Activity: Plech, T., et al. (2014). "Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones." European Journal of Medicinal Chemistry, 86, 690-699. Link
-
HTS Interference: Baell, J.B., & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link
-
Kinase Screening: Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73. Link
Sources
Application Note: Development and Evaluation of 1,2,4-Triazole Derivatives as Antifungal Agents
[1][2][3]
Introduction & Mechanism of Action
The 1,2,4-triazole scaffold represents the cornerstone of modern antifungal pharmacotherapy (e.g., fluconazole, voriconazole, posaconazole). Unlike imidazoles, 1,2,4-triazoles offer superior specificity for fungal enzymes over mammalian homologs, resulting in an improved safety profile.
The Target: CYP51 (Erg11)
The primary mechanism of action is the inhibition of lanosterol 14
Mechanism Cascade:
-
Binding: The N4 nitrogen of the triazole ring coordinates with the heme iron of CYP51.[3]
-
Inhibition: This blocks the substrate (lanosterol) from binding and prevents the removal of the 14
-methyl group. -
Toxicity: Accumulation of toxic 14
-methylsterols (e.g., lanosterol, 4,14-dimethylzymosterol) disrupts membrane packing. -
Lethality: Depletion of ergosterol arrests cell growth (fungistatic) or causes membrane rupture (fungicidal), depending on the concentration and species.
Visualizing the Pathway
Figure 1: The Ergosterol Biosynthesis Pathway and Triazole Intervention Points.
Caption: Disruption of ergosterol synthesis by 1,2,4-triazoles via CYP51 inhibition, leading to toxic sterol buildup and membrane failure.
Protocol: Compound Preparation & Handling[5]
Accurate biological evaluation begins with proper chemical handling. 1,2,4-triazoles are generally lipophilic; improper solubilization causes precipitation in aqueous media, leading to false-negative MICs.
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich). -
0.22
m PTFE syringe filters (for sterilization if not synthesizing under sterile conditions).
Procedure:
-
Weighing: Weigh the solid derivative into a sterile glass vial.
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 1600
g/mL (or 100x the highest desired test concentration).-
Note: Avoid using water or ethanol for initial stocks as triazoles may crash out.
-
-
Visual Inspection: Vortex for 30 seconds. Ensure the solution is perfectly clear. If turbid, sonicate for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50
L) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol: In Vitro Antifungal Susceptibility Testing (MIC)
This protocol synthesizes CLSI M27 (Yeasts) and EUCAST E.Def 7.3 standards. It is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Setup
-
Test Organisms:
-
Candida albicans (ATCC 90028) - Standard susceptible strain.
-
Candida parapsilosis (ATCC 22019) - Mandatory Quality Control (QC) strain.
-
Aspergillus fumigatus (ATCC 204305) - For mold testing (requires M38 modifications).
-
-
Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
-
Critical: Add 0.2% glucose (CLSI) or 2.0% glucose (EUCAST).[4] For initial screening, 2.0% often yields faster, more robust growth for reading.
-
Step-by-Step Methodology
-
Inoculum Preparation:
-
Subculture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Pick 5 colonies and suspend in sterile saline (0.85%).
-
Adjust turbidity to 0.5 McFarland Standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final test inoculum of
CFU/mL.
-
-
Plate Setup (96-well flat bottom):
-
Column 1: Negative Control (Media only).
-
Column 2: Growth Control (Media + Inoculum + DMSO vehicle).
-
Columns 3-12: Serial 2-fold dilutions of the 1,2,4-triazole derivative (Range: 64
g/mL down to 0.125 g/mL). -
Note: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation:
-
Seal plates with gas-permeable film.
-
Incubate at 35°C for 24 hours (fast growers) or 48 hours (standard).
-
-
Readout & Interpretation:
-
Visual: Look for the well with distinct inhibition compared to the Growth Control.
-
Spectrophotometric (Preferred): Read OD at 530 nm.
-
MIC Definition: The lowest concentration causing
50% inhibition of growth (IC50) compared to the drug-free control.
-
Quality Control (Self-Validation)
The assay is invalid if:
-
Growth control OD < 0.2.
-
C. parapsilosis (ATCC 22019) MIC for Fluconazole is outside the range of 1.0 - 4.0
g/mL .
Protocol: Mechanistic Validation (Sterol Quantitation)
To prove your derivative targets CYP51, you must demonstrate the depletion of ergosterol and accumulation of lanosterol.
Method: GC-MS Sterol Profiling.[5][6][7]
-
Treatment: Culture C. albicans in the presence of the derivative (at MIC value) for 16 hours. Include a Fluconazole control.
-
Saponification:
-
Harvest cells by centrifugation.
-
Resuspend in 3 mL of 25% alcoholic KOH (w/v).
-
Heat at 85°C for 1 hour (hydrolyzes sterol esters).
-
-
Extraction:
-
Cool to room temp.[5] Add 1 mL sterile water and 3 mL n-heptane .
-
Vortex vigorously for 3 minutes.
-
Collect the upper heptane layer (contains free sterols).
-
-
Derivatization (Critical for GC):
-
Evaporate heptane under nitrogen stream.
-
Add 100
L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.
-
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent.
-
Target Ions: Look for m/z 396 (Ergosterol-TMS) and m/z 393 (Lanosterol-TMS).
-
Result: A potent CYP51 inhibitor will show a >90% drop in Ergosterol and a massive spike in Lanosterol.
-
Screening Workflow & Data Presentation
Efficient drug discovery requires a logical filter funnel.
Screening Funnel Diagram
Figure 2: Integrated Screening Workflow for 1,2,4-Triazole Candidates.
Caption: Step-by-step filtration of chemical library to identify safe, potent antifungal leads.
Data Reporting Template
Organize your data to calculate the Selectivity Index (SI) , which is
| Compound ID | R-Group Subst. | MIC ( | MIC ( | CC50 ( | Selectivity Index (SI) |
| TZ-01 | 2,4-difluoro | 0.25 | 1.0 | >64 | >256 (Excellent) |
| TZ-02 | 4-nitro | 32.0 | >64 | 16 | 0.5 (Toxic) |
| Fluconazole | (Control) | 0.50 | >64 | >100 | >200 |
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27). [Link][8][9][10]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3). [Link][4]
-
Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]
-
Müller, C., et al. (2017). A Universal Protocol for the Extraction and Analysis of Sterols from Yeast and Fungi by GC-MS. Springer Nature Protocols. [Link]
-
Peyton, L. R., et al. (2015). Triazole Antifungals: A Review of Pharmacology and Clinical Applications. Drugs of Today. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide
Introduction: Welcome to the technical support guide for the crystallization of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide. This molecule, featuring a thiophene ring linked to a 1,2,4-triazole, belongs to a class of heterocyclic compounds with significant interest in medicinal and materials chemistry.[1][2][3] The crystallization of such compounds is a critical step for purification, characterization, and ensuring solid-state stability. However, it is often non-trivial. 1,2,4-triazole derivatives are particularly known for their propensity to exhibit polymorphism—the ability to exist in multiple crystalline forms.[4][5][6] These different forms can possess distinct physicochemical properties, including solubility, melting point, and stability, making controlled crystallization essential for reproducible downstream applications.[4][5]
This guide provides in-depth troubleshooting advice and protocols designed for researchers and drug development professionals to overcome common challenges encountered during the crystallization of this and structurally related compounds.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental failures in a question-and-answer format, providing both immediate remedies and the underlying scientific rationale.
Q1: My compound has completely "oiled out" and formed a viscous liquid instead of crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon that occurs when a compound precipitates from a solution at a temperature above its melting point.[7][8] In essence, the solute becomes supersaturated and separates as a liquid phase rather than a solid crystalline phase. This is often due to the cooling rate being too rapid or the chosen solvent being too effective at dissolving the compound, leading to a high concentration at the point of saturation.
Causality & Remediation Strategy:
-
Re-dissolve and Dilute: The most immediate step is to gently reheat the mixture to redissolve the oil. Once it is a clear solution again, add more of the primary (or "good") solvent, typically 10-25% of the original volume.[9] This increases the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After re-dissolving, insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering the top with a watch glass.[7] This slows heat loss, allowing molecules more time to orient themselves into an ordered crystal lattice.
-
Modify the Solvent System: If the above steps fail, consider changing the solvent. The current solvent may be too "good." Try re-running the crystallization in a solvent where the compound has slightly lower solubility at elevated temperatures. Alternatively, introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise into the heated, dissolved solution until slight turbidity appears, then reheat for clarity and cool slowly.
Q2: No crystals are forming, even after extended cooling and refrigeration. What are my next steps?
Answer:
The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation, the first step of crystallization.[8] This can happen if too much solvent was used or if the energy barrier for nucleation is too high.
Causality & Remediation Strategy:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[9] The microscopic imperfections created on the glass provide high-energy sites that can act as templates for crystal nucleation.
-
Introduce a Seed Crystal: If you have a small amount of the solid compound (even if impure), add a tiny speck to the cold solution.[9] This "seed" acts as a pre-formed template, bypassing the initial energy barrier for nucleation and allowing crystal growth to begin.
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.[9] This increases the solute concentration, pushing it towards the necessary supersaturation.
-
Drastic Temperature Change: If cooling to 0°C or -20°C is ineffective, try a short-term "cold shock" by placing the flask in a dry ice/acetone bath for a few minutes. This can sometimes provide the thermodynamic push needed for nucleation, although it may lead to the formation of small crystals.
-
Utilize an Anti-Solvent: As described previously, slowly adding a miscible anti-solvent to your solution can dramatically decrease the compound's solubility and induce crystallization. This is a powerful technique when single-solvent systems fail.[10]
Q3: Crystals formed, but they appeared instantly as a fine powder or tiny needles. How can I obtain larger, higher-quality crystals?
Answer:
The rapid formation of a powder or microcrystals is a sign of excessive supersaturation, leading to mass nucleation rather than controlled crystal growth.[7][9] While this may be good for yield, it is poor for purity, as impurities can become trapped in the rapidly forming solid.[7]
Causality & Remediation Strategy:
-
Increase the Solvent Volume: The most reliable method is to repeat the crystallization with more solvent. Reheat the mixture until the solid dissolves, then add an additional 5-15% of the solvent.[7] This ensures the solution remains unsaturated for longer during the cooling phase, slowing the onset of crystallization and favoring growth over nucleation.
-
Insulate for Slow Cooling: Ensure the flask is well-insulated to slow the cooling rate. Avoid placing the hot flask directly on the benchtop or in an ice bath. A slower temperature drop provides a longer window for molecules to add to existing crystal faces in an orderly manner.[11]
-
Use a Smaller Flask: If the volume of your solvent is very low (e.g., less than 1 cm in height), the high surface-area-to-volume ratio can cause excessively fast cooling.[9] Switching to a smaller flask can help retain heat more effectively.
Q4: My crystallization yield is very low. What factors could be responsible?
Answer:
A low yield is a common issue that can stem from several factors, primarily related to the compound's residual solubility in the mother liquor or mechanical losses during processing.[7]
Causality & Remediation Strategy:
-
Excess Solvent: The most likely cause is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[7] To recover more material, you can evaporate some of the solvent from the filtrate and cool it again for a second crop of crystals. Note that second-crop crystals are often less pure.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, your compound may have crystallized on the filter paper or in the funnel stem. To prevent this, ensure the filtration apparatus is pre-heated (e.g., with hot solvent or a heat lamp) and perform the filtration as quickly as possible.
-
Incomplete Precipitation: Ensure you have allowed sufficient time at a low temperature for the crystallization to complete. Also, check the pH of your solution; if your compound has ionizable groups, its solubility can be highly pH-dependent.[10]
-
Washing with the Wrong Solvent: When washing the filtered crystals, always use a small amount of ice-cold crystallization solvent. Using room-temperature solvent will redissolve some of your product.[11]
Q5: I have obtained crystals with different habits (e.g., needles vs. blocks) in separate experiments. Could I have polymorphs?
Answer:
Yes, obtaining different crystal habits under different conditions is a strong indicator of polymorphism, a known characteristic of 1,2,4-triazole derivatives.[4][6][12] Polymorphs are different crystal lattice arrangements of the same molecule, which can significantly affect its properties.
Causality & Remediation Strategy:
-
Systematic Screening: To control and understand the polymorphism, you must perform a systematic crystallization screen. Vary key parameters one at a time:
-
Solvent: Use a range of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).[13]
-
Cooling Rate: Compare slow cooling (insulated flask) versus fast cooling (ice bath).
-
Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial at a constant temperature.
-
-
Characterize the Forms: Each distinct crystal form should be analyzed to confirm it is a true polymorph. The primary techniques for this are:
-
Powder X-ray Diffraction (PXRD): This is the definitive method. Different polymorphs will produce unique diffraction patterns.[5]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can reveal different melting points, solid-solid phase transitions, or desolvation events, helping to distinguish between forms.[5][12]
-
Microscopy: Visual inspection can often distinguish different crystal habits.
-
-
Selective Crystallization: Once the conditions that produce each polymorph are known, you can selectively crystallize the desired form by rigorously controlling the solvent, temperature profile, and seeding strategy.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the best starting solvents to screen for N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide? Given the molecule's structure containing amide, triazole, and thiophene moieties, a range of solvents should be screened. The amide and triazole groups suggest good solubility in polar solvents. A tiered approach is recommended.
Solvent Class Examples Expected Behavior Polar Protic Ethanol, Isopropanol, Methanol Likely to be good solvents for hot recrystallization.[11] Polar Aprotic Acetonitrile, Acetone, Ethyl Acetate Good candidates for single-solvent or mixed-solvent systems. High-Polarity Aprotic Dimethylformamide (DMF), DMSO Likely to be very good solvents; may be difficult to crystallize from directly but useful for solvent/anti-solvent methods.[14] Non-Polar Toluene, Heptane, Diethyl Ether Likely to be poor solvents; excellent candidates for use as anti-solvents.[10] -
FAQ 2: What is polymorphism and why is it particularly relevant for 1,2,4-triazole derivatives? Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different structures, or polymorphs, can have different stabilities, melting points, solubilities, and dissolution rates. For pharmaceutical compounds, this is critical as it can directly impact a drug's bioavailability and stability.[4] 1,2,4-triazole derivatives are prone to polymorphism due to their rigid ring structures and multiple hydrogen bond donors/acceptors, which allow for various stable packing arrangements in the crystal lattice.[6][12]
-
FAQ 3: How can I prepare my sample to ensure the best chance of successful crystallization? Purity is paramount. Crystallization is a purification technique, but high levels of impurities can inhibit nucleation or lead to oiling out.[7]
-
Initial Purity Check: Before attempting crystallization, assess the purity of your crude material (e.g., by TLC, LC-MS, or ¹H NMR).
-
Pre-Purification: If significant impurities are present, consider a preliminary purification step, such as column chromatography.
-
Decolorization: If your solution has a colored tint from minor, highly conjugated impurities, a charcoal treatment may be beneficial. Add a very small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon before cooling.[7]
-
Experimental Protocol: Systematic Solvent Screening for Crystallization
This protocol outlines a method for systematically identifying a suitable solvent system for crystallization.
-
Preparation: Place approximately 10-15 mg of your compound into several small test tubes or vials.
-
Solvent Addition (Room Temp): To each tube, add a different test solvent (see table above) dropwise, vortexing after each drop, until the solid dissolves or a volume of 2 mL is reached. Note the solubility at room temperature. Vials where the compound is freely soluble are not suitable for single-solvent recrystallization but are good candidates for anti-solvent methods.
-
Heating: For tubes in which the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling & Observation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation. Note the time it takes for crystals to appear and their morphology (needles, plates, blocks).
-
If no crystals form, try inducing nucleation by scratching the inside of the vial.
-
If still no crystals form, place the vials in a refrigerator (4°C) and then a freezer (-20°C), observing at each stage.
-
-
Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces well-formed crystals upon slow cooling.[11]
Visualization: Troubleshooting Workflow
The following diagram illustrates the decision-making process when facing a common crystallization failure: no crystal formation.
Caption: Decision workflow for inducing crystal nucleation.
References
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). International Journal of Modern Trends in Engineering and Research.
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024).
- Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. (n.d.).
- Troubleshooting Crystalliz
- Troubleshooting Crystalliz
- Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. (n.d.). RSC Publishing.
- Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conform
- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1992). PubMed.
- Myer Kutz (Ed.). (n.d.). Crystallization of Organic Compounds. John Wiley & Sons.
- Guide for crystalliz
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC.
- Effect of Solvent and Polymer Additives on Crystallization. (2004). Indian Journal of Pharmaceutical Sciences.
- Cocrystal Formation from Solvent Mixtures. (2010).
- Chemical Properties of Thiophene-2-carboxamide, N-ethyl-N-dodecyl-. (n.d.). Cheméo.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia.
- Synthesis of 3-(N-substituted carboxamidomethylthio)-(4H)-1,2,4-triazoles. (2025).
- 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI.
- Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.).
- Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)
- Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone. (n.d.). PMC.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Sciences.
- 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide. (n.d.). PubChem.
- Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. (2024). Semantic Scholar.
- N-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methyl}thiophene-2-carboxamide. (2025). Chemsrc.
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- 4-Amino-4H-1,2,4-Triazole Specific
Sources
- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijmtlm.org [ijmtlm.org]
- 5. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. unifr.ch [unifr.ch]
- 11. researchgate.net [researchgate.net]
- 12. Structures of a Phosphoryl Derivative of 4-Allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: An Illustrative Example of Conformational Polymorphism [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of 1,2,4-Triazole Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenges associated with enhancing the bioavailability of 1,2,4-triazole based compounds. The unique physicochemical properties of the triazole scaffold, while beneficial for target engagement, often present significant hurdles in achieving adequate systemic exposure.[1][2] This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental questions researchers face when beginning their work on 1,2,4-triazole compounds.
Q1: Why do many of my 1,2,4-triazole compounds exhibit poor oral bioavailability?
A1: Poor oral bioavailability in this class of compounds is typically multifactorial, stemming from their inherent physicochemical properties. The 1,2,4-triazole ring itself is polar and capable of hydrogen bonding, which can aid solubility.[2][3] However, these compounds are often large, complex molecules with high crystalline lattice energy, leading to poor aqueous solubility—a primary rate-limiting step for absorption.[4][5] Many new chemical entities (NCEs) fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making formulation a critical challenge.[4] Furthermore, some triazole derivatives can be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[4]
Q2: What are the primary strategic pillars for enhancing the bioavailability of these compounds?
A2: The strategies can be broadly categorized into three main approaches:
-
Physicochemical Modification: This involves altering the physical properties of the active pharmaceutical ingredient (API) itself without changing its chemical structure. The most common method is particle size reduction (micronization or nanonization) to increase the surface area available for dissolution.[5][6]
-
Formulation-Based Strategies: These are the most widely used methods and involve combining the API with functional excipients to improve its dissolution and/or absorption. Key techniques include creating amorphous solid dispersions (ASDs), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and forming inclusion complexes with cyclodextrins.[6][7][8]
-
Chemical Modification (Prodrugs): This involves chemically modifying the triazole compound to create a more soluble or permeable "prodrug." This inactive precursor is designed to convert back to the active parent drug in vivo through enzymatic or chemical cleavage.[9][10]
Q3: How do I select the most appropriate enhancement strategy for my specific 1,2,4-triazole derivative?
A3: The choice is data-driven and depends on the specific bottleneck limiting bioavailability. A systematic approach is required. First, determine the root cause: is it poor solubility, low permeability, or rapid metabolism? For instance, if the compound is highly crystalline with poor aqueous solubility but good permeability (likely BCS Class II), strategies like amorphous solid dispersions or particle size reduction are excellent starting points.[8][11] If the compound is lipophilic and suffers from both poor solubility and permeability, a lipid-based formulation like SEDDS may be more effective as it can enhance absorption through lipid pathways and potentially reduce first-pass metabolism via lymphatic transport.[4] The diagram below outlines a general decision-making workflow.
Caption: Mechanism of Amorphous Solid Dispersions (ASDs).
Issue 2: My compound is highly lipophilic and still shows poor absorption even after improving its dissolution rate.
A. Advanced Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)
When a compound is very lipophilic (high LogP), its absorption may be limited by its inability to effectively partition from the GI lumen into the aqueous microenvironment at the enterocyte surface. SEDDS are lipid-based formulations that address this by forming a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. [6][12]This presents the drug in a solubilized state within fine lipid droplets, facilitating absorption. [13] Q: My team has limited experience with lipid formulations. How can we formulate a basic SEDDS for proof-of-concept?
A: You can develop a simple SEDDS using a basic combination of an oil, a surfactant, and a co-solvent. The key is to find a combination that can dissolve your drug and form a stable microemulsion upon dilution.
Protocol: Formulation of a Simple SEDDS
-
Materials & Reagents:
-
Your 1,2,4-triazole compound.
-
Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90).
-
Surfactant: High HLB (Hydrophile-Lipophile Balance) surfactant (e.g., Kolliphor® EL, Tween® 80). Surfactants help form stable micelles. [13] * Co-solvent/Co-surfactant: To improve drug solubility in the lipid phase (e.g., Transcutol® HP, PEG 400).
-
Glass vials, magnetic stirrer.
-
-
Procedure:
-
Solubility Screening: First, determine the solubility of your compound in various oils, surfactants, and co-solvents individually to select the best excipients.
-
Formulation: Prepare different ratios of Oil:Surfactant:Co-solvent (e.g., 40:40:20, 30:50:20, etc.). Mix them in a glass vial and stir until a clear, homogenous liquid is formed.
-
Drug Loading: Dissolve your triazole compound into the optimized excipient mixture at a desired concentration (e.g., 50 mg/g). Gently warm if necessary to aid dissolution, then cool to room temperature.
-
Emulsification Test: This is the critical step. Take 1 mL of your drug-loaded SEDDS formulation and add it dropwise to 250 mL of water in a beaker with gentle stirring. A successful SEDDS will rapidly disperse to form a clear or slightly bluish-white microemulsion. Record the time it takes to emulsify and visually inspect for any drug precipitation.
-
Droplet Size Analysis: If available, use a particle size analyzer (e.g., Dynamic Light Scattering) to measure the droplet size of the resulting emulsion. Droplet sizes below 200 nm are generally desirable for optimal absorption.
-
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Issue 3: My lead compound is promising but has a single, chemically-liable functional group (e.g., -OH, -NH2) that makes it a target for first-pass metabolism.
A. Targeted Strategy: The Prodrug Approach
When a specific metabolic liability exists, a prodrug strategy can be exceptionally effective. [10]The goal is to temporarily mask the vulnerable functional group with a promoiety. This new molecule (the prodrug) should have improved properties (like better solubility or permeability) and be able to release the active parent drug at or near the site of action. [6][10] Q: What kind of promoiety should I consider for masking a hydroxyl group on my triazole to improve solubility?
A: For improving aqueous solubility, you should attach a highly polar, ionizable promoiety. A classic and effective approach is to create a phosphate ester.
Conceptual Workflow: Phosphate Ester Prodrug Synthesis
-
Rationale: The hydroxyl group (-OH) on your parent drug is esterified with a phosphate group. At physiological pH, the phosphate ester is ionized, making the entire prodrug molecule significantly more water-soluble. [10]In vivo, endogenous enzymes like alkaline phosphatases will cleave the phosphate ester, releasing the active parent drug. [9]2. Synthetic Step: The synthesis typically involves reacting the hydroxyl group of the parent drug with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a suitable base. This is a standard organic chemistry procedure that can be adapted for your specific molecule.
-
Evaluation:
-
Solubility: Measure the aqueous solubility of the new phosphate prodrug and compare it to the parent compound. A successful prodrug may show a >100-fold increase in solubility. [10] * Stability & Conversion: Test the stability of the prodrug in simulated gastric and intestinal fluids. Then, incubate the prodrug in plasma or with isolated phosphatases to confirm its conversion back to the active parent drug, monitoring the process by LC-MS.
-
In Vivo Testing: Finally, compare the oral bioavailability of the prodrug to the parent drug in an animal model. You should observe a significant increase in the Area Under the Curve (AUC) for the parent drug when the prodrug is administered.
-
Section 3: Summary of Expected Outcomes
The table below summarizes the potential quantitative improvements you can expect when applying these strategies, based on literature examples for poorly soluble compounds.
Table 2: Potential Impact of Bioavailability Enhancement Techniques
| Technique | Primary Mechanism | Typical Solubility Increase | Expected PK Impact | Key Consideration |
|---|---|---|---|---|
| Amorphous Solid Dispersion (ASD) | Increase dissolution rate via high-energy state | 10 to >100-fold | Increased Cmax and AUC | Physical stability (risk of recrystallization) [14] |
| Particle Size Reduction (Nanonization) | Increase surface area for dissolution | 2 to 10-fold | Moderately increased Cmax and AUC | Can be less effective for highly insoluble compounds |
| SEDDS | Presents drug in a pre-dissolved state | N/A (improves effective solubility) | Increased Cmax and AUC; reduced food effect | Requires careful selection of excipients |
| Prodrug (for solubility) | Covalent modification to add a polar group | >100-fold | Significantly increased AUC | Requires efficient in vivo conversion to parent drug [10]|
References
- Nayak, A. K. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmaceutics, 17(1).
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
-
Al-Subaie, A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. [Link]
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Ahmad, S., et al. (2023). CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review. RSC Advances.
- Parmar, A., et al. (n.d.).
- Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Coumarin-Triazole Compounds. BenchChem.
- Viljoen, A., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
- BASF. (2020). Role of excipients in amorphous solid dispersions. BASF Pharma.
- ResearchGate. (n.d.). Triazoles in Nanotechnology.
- Jaragh-Alhadad, L. A. (2025).
- Mupoperi, J., et al. (n.d.). Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC.
- Ali, M. A., et al. (2022). Triazole Compounds: Recent Advances in Medicinal Research.
- Drug Development & Delivery. (2020). Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery.
- Kumar, K., et al. (n.d.).
- Ferreira, E. I., et al. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
- Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide" vs. other anticancer agents
This guide provides an in-depth technical comparison of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide (referred to herein as the TTC Scaffold ) and its optimized derivatives against standard-of-care anticancer agents.
Executive Summary
N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide represents a privileged pharmacophore in medicinal chemistry, designed to act as a Combretastatin A-4 (CA-4) biomimetic . Unlike traditional chemotherapeutics that indiscriminately damage DNA (e.g., Doxorubicin), TTC derivatives are engineered to specifically target tubulin polymerization , disrupting microtubule dynamics essential for cancer cell mitosis. This guide analyzes the efficacy, mechanism, and synthetic accessibility of TTCs compared to CA-4 and Doxorubicin.
Chemical Profile & Mechanism of Action
The Molecule: TTC Scaffold
-
IUPAC Name: N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide[1]
-
Core Structure: A thiophene ring linked via an amide bond to the N4-position of a 1,2,4-triazole ring.
-
Role: It serves as a rigid linker system mimicking the cis-olefin geometry of Combretastatin A-4, positioning two lipophilic aryl rings (if substituted) to fit into the colchicine-binding site of tubulin.
Mechanism: Tubulin Destabilization
The TTC scaffold functions as a Microtubule Destabilizing Agent (MDA) .
-
Binding: The thiophene and triazole moieties occupy the hydrophobic pockets of the
-tubulin subunit (colchicine site). -
Inhibition: This binding sterically hinders the incorporation of GTP-tubulin into the growing microtubule plus-end.
-
Catastrophe: The result is microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.
Figure 1: Mechanism of Action pathway for Thiophene-Triazole Carboxamides targeting tubulin dynamics.
Comparative Efficacy Analysis
This section contrasts optimized TTC derivatives (e.g., 5-aryl substituted analogs) against Combretastatin A-4 (CA-4) (the natural product benchmark) and Doxorubicin (clinical standard).
Head-to-Head Comparison
| Feature | TTC Derivatives | Combretastatin A-4 (CA-4) | Doxorubicin |
| Primary Target | DNA (Intercalation) / Topoisomerase II | ||
| Chemical Stability | High (Rigid Amide Linker) | Low (cis-olefin isomerizes to inactive trans) | Moderate (Photosensitive) |
| Solubility | Moderate (Tunable via Triazole) | Poor (Requires phosphate prodrug) | Good (Hydrophilic) |
| Toxicity Profile | Selective cytotoxicity; lower cardiotoxicity | Neurotoxicity; Cardiovascular issues | High Cardiotoxicity (Dose-limiting) |
| Drug Resistance | Effective in MDR+ phenotypes | Susceptible to P-gp efflux | High resistance rates (P-gp efflux) |
Experimental Data: Antiproliferative Activity ( in )
Data synthesized from comparative studies of thiophene-carboxamide derivatives [1][2].[2]
| Cell Line | Tissue Origin | TTC Derivative (Optimized) | CA-4 (Control) | Doxorubicin (Control) |
| HepG2 | Liver Carcinoma | |||
| MCF-7 | Breast Cancer | |||
| HCT-116 | Colon Cancer | |||
| HEK-293 | Normal Kidney |
Analysis:
-
Potency: While CA-4 is more potent (nanomolar range), TTC derivatives exhibit respectable micromolar potency (
) with the advantage of synthetic stability . CA-4 undergoes rapid cis-to-trans isomerization in vivo, losing efficacy; the TTC amide bond prevents this, offering a more durable pharmacophore. -
Selectivity: TTCs demonstrate a superior Selectivity Index (SI) compared to Doxorubicin, showing significantly reduced toxicity against normal cells (HEK-293).
Experimental Protocols
To validate the performance of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide derivatives, the following protocols are recommended.
A. Chemical Synthesis (Amide Coupling)
Objective: Efficiently synthesize the core scaffold.
-
Reagents: Thiophene-2-carboxylic acid (
eq), Thionyl chloride ( , excess), 4-Amino-1,2,4-triazole ( eq), Triethylamine ( ), Dichloromethane (DCM). -
Activation: Reflux Thiophene-2-carboxylic acid with
for 3 hours. Evaporate excess to obtain Thiophene-2-carbonyl chloride . -
Coupling: Dissolve 4-Amino-1,2,4-triazole in dry DCM with
at . -
Addition: Dropwise add the acid chloride solution. Stir at Room Temp (RT) for 6–12 hours.
-
Purification: Wash with
, dry over , and recrystallize from Ethanol.
Figure 2: Synthetic workflow for the production of the TTC scaffold.
B. In Vitro Tubulin Polymerization Assay
Objective: Confirm the MoA is direct tubulin inhibition.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Reaction: Mix purified porcine brain tubulin (
) with GTP and the test compound (TTC derivative) at varying concentrations ( ) in a 96-well plate at . -
Initiation: Transfer to
to induce polymerization. -
Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.
-
Result: A reduction in
(growth rate) and final plateau height compared to the vehicle control indicates inhibition.
C. Cell Viability (MTT Assay)
-
Seeding: Seed cancer cells (e.g., HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of TTC derivative, CA-4 (positive control), and DMSO (negative control) for 48h.
-
Development: Add MTT reagent (
). Incubate 4h at . -
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Al-Wahaibi, L. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, and 3D-QSAR Analysis. Biomimetics.[2]
-
Emami, L., et al. (2021). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.
-
Wang, X., et al. (2019). Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
-
Hassan, G. S., et al. (2018). New 1,2,4-triazole/thiophene hybrids as potential antitumor agents: Synthesis, cytotoxicity, and molecular docking studies. Bioorganic Chemistry.[2][3]
Sources
A Comparative Guide to the Efficacy of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide Derivatives
Introduction: The Promise of Triazole-Thiophene Hybrids in Drug Discovery
The confluence of thiophene and 1,2,4-triazole moieties in a single molecular scaffold presents a compelling strategy in modern medicinal chemistry. The thiophene ring, a bioisostere of the phenyl group, is a privileged core in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] Concurrently, the 1,2,4-triazole nucleus is a well-established pharmacophore, integral to a wide array of therapeutic agents with activities spanning from antifungal to anticancer.[1][3] The hybridization of these two heterocycles in the form of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide offers a unique chemical architecture with significant potential for the development of novel therapeutic agents. This guide provides a comparative overview of the efficacy of derivatives of this scaffold, supported by experimental data from analogous compounds, and details the requisite protocols for their evaluation.
The rationale behind exploring this particular scaffold lies in the potential for synergistic or novel biological activities arising from the combined pharmacophoric features. The thiophene-2-carboxamide portion can be designed to interact with specific enzymatic targets, while the N-linked 1,2,4-triazole can influence physicochemical properties such as solubility and membrane permeability, as well as providing additional interaction points with biological macromolecules.[4]
Comparative Efficacy of Thiophene-Carboxamide and Thiophene-Triazole Derivatives
While a systematic study of a broad series of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide derivatives is an emerging area of research, valuable insights can be gleaned from the evaluation of structurally related compounds. The following data, compiled from recent literature, illustrates the therapeutic potential of this class of molecules, particularly in the realm of oncology.
Anticancer Activity: A Focus on Cytotoxicity
The antiproliferative activity of thiophene-carboxamide derivatives has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these evaluations.
| Compound ID | Core Structure | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Thiophene-carboxamide | 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl) | Hep3B (Liver) | 5.46 | [5] |
| 2d | Thiophene-carboxamide | 5-(4-fluorophenyl)-N-(2,4-dichlorophenyl) | Hep3B (Liver) | 8.85 | [5] |
| 2e | Thiophene-carboxamide | 5-(4-fluorophenyl)-N-(4-chloro-2,5-dimethoxyphenyl) | Hep3B (Liver) | 12.58 | [5] |
| 3b | Thienopyrimidine | 4-chloro-N-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidine-2-amine | HepG2 (Liver) | 3.105 | [7] |
| 3b | Thienopyrimidine | 4-chloro-N-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidine-2-amine | PC-3 (Prostate) | 2.15 | [7] |
| 4c | Thienopyrimidine-thiourea | 1-(4-chlorophenyl)-3-(2-((4-chlorophenyl)amino)-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidin-4-yl)thiourea | HepG2 (Liver) | 3.023 | [7] |
| 4c | Thienopyrimidine-thiourea | 1-(4-chlorophenyl)-3-(2-((4-chlorophenyl)amino)-5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidin-4-yl)thiourea | PC-3 (Prostate) | 3.12 | [7] |
Table 1: In Vitro Anticancer Activity of Selected Thiophene-Based Derivatives.
Structure-Activity Relationship (SAR) Insights
From the available data on related thiophene-carboxamide and thienopyrimidine derivatives, several preliminary structure-activity relationships can be inferred:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the carboxamide moiety significantly influence cytotoxic activity. For instance, dimethoxy and dichloro substitutions have been shown to be effective.[5]
-
Fused Ring Systems: The fusion of a pyrimidine ring to the thiophene core, as seen in the thienopyrimidine derivatives, can lead to potent antiproliferative effects against both liver and prostate cancer cell lines.[7]
-
Thiourea Linkage: The introduction of a thiourea group can also contribute to significant cytotoxicity, as demonstrated by compound 4c .[7]
These observations provide a rational basis for the design of novel N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide derivatives with potentially enhanced efficacy.
Experimental Protocols for Efficacy Evaluation
The following are detailed, step-by-step methodologies for key experiments essential for the evaluation of novel thiophene-triazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Target cancer cell lines (e.g., HepG2, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for another 48-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis via Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.
Materials:
-
Test compound
-
Cancer cell lines
-
Propidium iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Fixation: Wash the cells with ice-cold PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
Proposed Mechanism of Action and Signaling Pathway
Many thiophene-based compounds exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[10] One such critical pathway is the VEGFR-2 signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by thiophene-triazole derivatives.
Conclusion and Future Directions
The N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data from analogous compounds suggest that derivatives of this core structure are likely to exhibit significant biological activity, particularly in the area of oncology. The key to unlocking the full potential of this scaffold lies in a systematic approach to its derivatization and a thorough evaluation of the resulting compounds using the standardized protocols outlined in this guide.
Future research should focus on the synthesis of a diverse library of these derivatives with systematic modifications to the thiophene and triazole rings, as well as the carboxamide linker. A comprehensive screening of these compounds against a panel of cancer cell lines and relevant enzymatic targets will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical development.
References
-
ACS Omega. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. 2019 May 22. Available from: [Link]
-
PubMed. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. 2019 Jun 15. Available from: [Link]
-
SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. Int. J. Chem. Sci. 2010 Mar 3. Available from: [Link]
-
PMC. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Available from: [Link]
-
Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][8][10]-triazole-3-thiol derivatives as antimicrobial agents. Available from: [Link]
-
European Journal of Chemistry. Synthesis and anti-tumor activities of new[6][8][10]triazolo[1,5-a]pyrimidine derivatives. 2014 Jun 15. Available from: [Link]
-
PMC. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. 2024 Aug 25. Available from: [Link]
-
MDPI. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. 2024 Aug 25. Available from: [Link]
-
PMC. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Available from: [Link]
-
RSC Publishing - The Royal Society of Chemistry. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. 2024 Feb 15. Available from: [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]
-
Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]
-
Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]
-
PMC. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Available from: [Link]
-
An-Najah Staff. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. 2022 Dec 17. Available from: [Link]
-
Semantic Scholar. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence. 2022 Dec 20. Available from: [Link]
-
ResearchGate. Synthesis and Anticancer Activity Evaluation of New 1,2,4-Triazolyl-Quinazoline Hybrid Compounds and Their Pyrazolopyridine Analogs. 2025 Feb 15. Available from: [Link]
-
ResearchGate. A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles …. Available from: [Link]
-
Revue Roumaine de Chimie. SYNTHESIS, ENZYME INHIBITION AND DOCKING STUDIES OF 1,2,4-TRIAZOLES DERIVED FROM ALIPHATIC ESTERS. Available from: [Link]
-
ResearchGate. (PDF) Structure-activity relationships for binding of 4-substituted triazole-phenols to macrophage migration inhibitory factor (MIF). 2019 Nov 1. Available from: [Link]
Sources
- 1. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Cross-Validating the Bioactivity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide in Diverse Cancer Cell Lines
In the landscape of modern oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity is paramount. This guide focuses on a promising candidate, N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide, a heterocyclic compound integrating two pharmacologically significant moieties: a 1,2,4-triazole ring and a thiophene-2-carboxamide scaffold. Both parent structures are known to be present in a variety of compounds with a wide range of bioactivities, including notable anticancer effects.[1][2][3] This document provides a comprehensive framework for researchers to cross-validate the bioactivity of this compound across different cell lines, compare its performance with existing alternatives, and elucidate its potential mechanism of action through a series of robust experimental protocols.
Comparative Bioactivity Analysis: A Multi-Cell Line Approach
The initial step in characterizing a novel anticancer compound is to assess its cytotoxic potential across a panel of cancer cell lines from different tissue origins. This approach not only reveals the breadth of its activity but also uncovers potential tumor-specific sensitivities. For N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide (designated as Compound X for this guide), we present hypothetical, yet representative, data from its evaluation in three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma). To gauge its selectivity towards cancer cells, its cytotoxicity was also assessed in a non-cancerous human cell line, HEK-293 (human embryonic kidney cells).
For comparative purposes, we include data for two established anticancer agents, Doxorubicin, a widely used chemotherapeutic, and a representative tubulin polymerization inhibitor from the triazole class.[4][5]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Compound X and Reference Compounds across Various Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | HEK-293 (Normal) | Selectivity Index (SI)* |
| Compound X | 8.5 | 12.2 | 7.9 | >100 | >12.6 |
| Doxorubicin | 0.9 | 1.5 | 1.2 | 5.8 | 4.8 |
| Triazole-based Tubulin Inhibitor | 3.6 | 5.1 | 4.2 | 45.3 | 12.5 |
*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the most sensitive cancer cell line.
The hypothetical data suggests that Compound X exhibits potent cytotoxic activity against the tested cancer cell lines, with a particularly strong effect on the colon cancer cell line HT-29.[6] Importantly, its low cytotoxicity against the normal HEK-293 cell line indicates a favorable selectivity profile, a critical attribute for a potential therapeutic agent.
Unraveling the Mechanism of Action: A Hypothesis
Given that many 1,2,4-triazole and thiophene-based compounds exert their anticancer effects by interfering with microtubule dynamics, a plausible mechanism of action for Compound X is the inhibition of tubulin polymerization.[4][5][7] This disruption of the cytoskeleton would lead to cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis.
Caption: Proposed mechanism of action for Compound X.
Experimental Protocols for Bioactivity Validation
To empirically validate the bioactivity of Compound X and similar novel compounds, a standardized set of in vitro assays is essential. The following protocols provide a detailed, step-by-step guide for assessing cell viability, apoptosis induction, and cell cycle progression.
Caption: General experimental workflow for cross-validation.
Cell Viability Assessment by MTT Assay
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[8]
-
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X (and reference compounds) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X in complete medium.
-
Replace the medium with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using a non-linear regression analysis.
-
Apoptosis Induction by Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in white-walled 96-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with Compound X at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This guide provides a comprehensive framework for the initial characterization and cross-validation of the bioactivity of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide. By employing a multi-cell line screening approach and delving into its potential mechanism of action, researchers can systematically build a robust data package to support the further development of this promising compound. The provided protocols are foundational and can be expanded upon with more specific assays to further elucidate the compound's mode of action and its potential as a novel anticancer therapeutic.
References
-
- PubMed
-
- ISRES
-
- RSC Publishing
-
- Bentham Science
-
[Synthesis and anticancer activity of[1][2][4] triazole [4,3-b][1][2][4][6] tetrazine derivatives]([Link]) - Springer
-
- MDPI
-
- PMC
-
- Benchchem
-
- An-Najah Staff
-
- PubMed
Sources
- 1. isres.org [isres.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide proper disposal procedures
Executive Summary & Hazard Characterization
The Core Directive: Disposal of N-(4H-1,2,4-triazol-4-yl)thiophene-2-carboxamide is not merely a janitorial task; it is the final step of the experimental lifecycle. Improper handling poses risks of environmental leaching (aquatic toxicity) and the formation of toxic combustion byproducts (NOx, SOx, HCN).
As this specific compound is often a research intermediate without a globally standardized Safety Data Sheet (SDS), we must apply a Structure-Activity Relationship (SAR) safety assessment. We treat the molecule based on the highest hazards of its constituent pharmacophores: the Thiophene ring and the 1,2,4-Triazole core.
Composite Hazard Profile (SAR Analysis)
| Moiety | Primary Hazard Class | Critical Risk Factor |
| 1,2,4-Triazole | Reproductive Toxin (Cat 1B) | Suspected of damaging fertility/unborn child.[1] Nitrogen-rich; generates NOx/HCN upon combustion. |
| Thiophene | Skin/Eye Irritant | Sulfur-containing; generates SOx upon combustion. Potential skin sensitizer.[1][2][3][4] |
| Amide Linkage | General Organic | Generally stable, but contributes to overall nitrogen load. |
Operational Rule: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) for disposal purposes due to the triazole-linked reproductive toxicity potential.
Pre-Disposal Stabilization & Segregation
Before moving waste from the bench to the central accumulation area, you must stabilize the material to prevent cross-reactivity.
Chemical Compatibility Matrix
-
INCOMPATIBLE (Do Not Mix): Strong Oxidizing Agents (e.g., Peroxides, Permanganates, Nitric Acid). The electron-rich thiophene ring and the triazole nitrogen system can react exothermically with strong oxidizers.
-
COMPATIBLE: Non-halogenated organic solvents (Methanol, DMSO, Ethyl Acetate).
Waste Stream Decision Matrix (Visualized)
Figure 1: Decision logic for segregating thiophene-triazole waste streams. Note that the presence of halogenated solvents dictates the downstream incineration pathway.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Consumables)
Applicable for: Expired stocks, weigh boats, contaminated gloves, and filter cakes.
-
Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents particulate dispersion of the triazole derivative, which is critical given its reproductive toxicity profile.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: Write the full name. Do not use abbreviations like "Triazole-Thiophene."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Disposal Bin: Deposit into the Solid Hazardous Waste Drum (typically a fiber or poly drum).
-
Scientist's Note: Do not use "Sharps" containers for soft solids; it complicates the incineration feed mechanism.
-
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable for: Reaction mixtures, HPLC effluent, and cleaning rinsates.
-
Solvent Identification: Determine the primary solvent.
-
Segregation:
-
If dissolved in DMSO/Methanol/Acetone: Pour into the Non-Halogenated Organic carboy.
-
If dissolved in DCM/Chloroform: Pour into the Halogenated Organic carboy.
-
-
pH Check: Ensure the solution is neutral (pH 5-9). If the synthesis involved strong acids (e.g., HCl for deprotection), neutralize with Sodium Bicarbonate before adding to the organic waste carboy to prevent acid-catalyzed polymerization or canister corrosion.
-
Cap & Vent: Cap the carboy tightly. If the waste stream is actively off-gassing, use a vented cap (Eco-Funnel) to prevent pressure buildup.
Emergency Contingencies (Spill Management)
If this compound spills, standard "paper towel" cleanup is insufficient due to the potential persistence of the triazole ring.
| Scenario | Immediate Action | Decontamination Agent |
| Dry Powder Spill | Isolate: Close lab doors. PPE: Wear N95/P100 respirator + Double Nitrile Gloves. | Wet Wipe Method: Do not sweep (creates dust). Cover with wet paper towels, then scoop. |
| Solution Spill | Absorb: Use vermiculite or polypropylene pads. | Soap & Water: Thiophenes are lipophilic. Clean surface with surfactant (detergent) followed by water. |
Medical Note: If skin contact occurs, wash with soap and water for 15 minutes.[5] The thiophene moiety facilitates skin absorption; monitor for sensitization.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from (Substructure Hazard Verification).
-
Carl Roth. (2024). Safety Data Sheet: 1,2,4-Triazole. Retrieved from (Reproductive Toxicity Verification).
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC8968832. Retrieved from (Chemical Stability & Reactivity).
-
US EPA. (2024). Hazardous Waste Codes (F-List & K-List). 40 CFR Part 261. Retrieved from (Regulatory Classification).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
